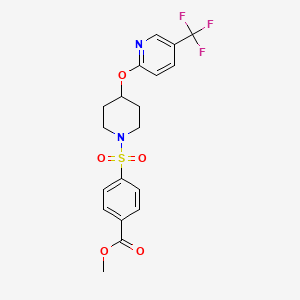

Methyl 4-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

Beschreibung

Methyl 4-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a sulfonamide-containing benzoate ester with a piperidinyl-pyridyl ether backbone. This compound is structurally characterized by:

- A methyl benzoate core linked to a sulfonyl group, which connects to a piperidine ring.

- A 5-(trifluoromethyl)pyridin-2-yl substituent attached via an ether bond to the piperidine nitrogen.

The trifluoromethyl group enhances lipophilicity and metabolic stability, making it of interest in medicinal chemistry, particularly for kinase inhibition or protease modulation .

Eigenschaften

IUPAC Name |

methyl 4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O5S/c1-28-18(25)13-2-5-16(6-3-13)30(26,27)24-10-8-15(9-11-24)29-17-7-4-14(12-23-17)19(20,21)22/h2-7,12,15H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZLLZFXTZMNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Methyl 4-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate, also known by its CAS number 952183-74-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Methyl 4-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is , with a molecular weight of approximately 332.30 g/mol. The trifluoromethyl group is significant for enhancing the compound's lipophilicity and biological activity.

Biological Activity Overview

Methyl 4-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate exhibits a range of biological activities, primarily in the fields of antibacterial and anticancer research.

Antibacterial Activity

Recent studies have indicated that compounds containing the trifluoromethyl group can exhibit enhanced antibacterial properties. For instance, related compounds have shown submicromolar inhibition against bacterial enzymes crucial for cell viability, such as phosphopantetheinyl transferases (PPTases) .

| Compound | Activity | Mechanism |

|---|---|---|

| Methyl 4-((4-(5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate | Antibacterial | Inhibition of PPTases |

| ML267 | Antibacterial | Inhibition of Sfp-PPTase |

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through mechanisms involving the modulation of signaling pathways associated with cancer cell proliferation. Studies on similar trifluoromethyl-containing compounds have shown promising results in inhibiting tumor growth in preclinical models .

The biological activity of Methyl 4-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell growth.

- Receptor Modulation : It could interact with various receptors involved in cellular signaling pathways.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various derivatives of piperidine-based compounds against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that compounds with a trifluoromethyl group demonstrated significantly lower minimum inhibitory concentrations (MICs), suggesting enhanced potency .

Case Study 2: Anticancer Potential

In a preclinical trial involving human cancer cell lines, a related compound was found to inhibit cell proliferation by inducing apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications, such as the introduction of trifluoromethyl groups, which improved drug-like properties and efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

- Structural Difference : The pyridine substituent is 6-methyl instead of 5-(trifluoromethyl) .

- Molecular Formula : C₁₉H₂₂N₂O₅S (vs. C₁₉H₁₉F₃N₂O₅S for the target compound).

- Molecular Weight : 390.5 g/mol (vs. 444.4 g/mol for the trifluoromethyl analog) .

Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

- Structural Difference : Substitution at the 3-chloro position on pyridine vs. 5-CF₃ .

- CAS Number : 1448131-30-3 .

- Impact : Chlorine’s electronegativity may enhance polar interactions, but its smaller size compared to CF₃ could reduce steric hindrance and alter metabolic pathways.

General Trends in Analogous Compounds

Research Findings and Functional Implications

Trifluoromethyl Group Advantages

- The CF₃ group in the target compound improves metabolic stability by resisting oxidative degradation, a common issue with methyl or chloro analogs .

- Enhanced binding affinity to hydrophobic targets (e.g., ATP-binding pockets in kinases) due to strong van der Waals interactions.

Disadvantages of CF₃ Substitution

- Increased molecular weight (~444 g/mol) may reduce solubility compared to lighter analogs (e.g., 390 g/mol for the methyl variant) .

- Synthetic challenges in introducing CF₃ groups, requiring specialized reagents like trifluoromethylation agents.

Comparative Bioactivity

- Methyl analog : Likely less potent in enzyme inhibition assays due to weaker electron-withdrawing effects.

- Chloro analog : May exhibit better solubility but shorter metabolic half-life due to susceptibility to cytochrome P450 oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.